

Cumylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cumylamine**
Cat. No.: **B032423**

[Get Quote](#)

An In-depth Technical Guide to Cumylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumylamine, also known as 2-phenylpropan-2-amine, is a primary amine of significant interest in organic synthesis and pharmaceutical development. Its unique structural features, including a bulky cumyl group, make it a valuable chiral resolving agent and a precursor in the synthesis of various biologically active molecules and specialized polymers. This technical guide provides a comprehensive overview of **cumylamine**, including its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its applications in drug discovery and materials science.

Chemical and Physical Properties

Cumylamine is a colorless to pale yellow liquid with a characteristic amine odor. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	585-32-0	[1] [2] [3]
Molecular Formula	C ₉ H ₁₃ N	[1] [2] [3]
Molecular Weight	135.21 g/mol	[1] [2] [3]
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	197 °C	[2] [3]
Density	0.94 g/cm ³	[2] [3]
Solubility	Insoluble in water; Soluble in organic solvents like chloroform and methanol.	[2] [3]
pKa	9.36 ± 0.10 (Predicted)	[2]

Synthesis of Cumylamine

A common and effective method for the synthesis of **cumylamine** is the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.

Synthesis via Ritter Reaction from 2-Phenyl-2-propanol

This protocol describes the synthesis of **cumylamine** from 2-phenyl-2-propanol and chloroacetonitrile, followed by the cleavage of the intermediate chloroacetamide.

Experimental Protocol:

Step 1: Synthesis of N-(2-phenylpropan-2-yl)-2-chloroacetamide

- In a well-ventilated fume hood, dissolve 2-phenyl-2-propanol (1 equivalent) in chloroacetonitrile (1.5 equivalents).
- Slowly add concentrated sulfuric acid (2 equivalents) to the mixture while maintaining the temperature below 20°C using an ice bath.
- Stir the reaction mixture at room temperature for 12 hours.

- Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-phenylpropan-2-yl)-2-chloroacetamide.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Cleavage of the Chloroacetyl Group

- Reflux the purified N-(2-phenylpropan-2-yl)-2-chloroacetamide (1 equivalent) with thiourea (1.2 equivalents) in a 5:1 mixture of ethanol and acetic acid for 10 hours.
- After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting **cumylamine** by distillation.

Key Applications and Experimental Protocols

Cumylamine's utility spans various areas of organic synthesis, from its role as a chiral resolving agent to its use as a building block in the synthesis of complex molecules.

Chiral Resolution of Racemic Acids

Cumylamine is an effective resolving agent for racemic carboxylic acids, such as ibuprofen. The process involves the formation of diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ibuprofen

- Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent (e.g., methanol).
- Add **(S)-(-)-cumylamine** (0.5 equivalents) to the solution.
- Heat the mixture to reflux to ensure complete salt formation.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to regenerate the enantiomerically enriched ibuprofen.
- The other enantiomer can be recovered from the filtrate by a similar acidification and extraction process.

Synthesis of Pharmaceutical Intermediates

Cumylamine serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of synthetic cannabinoids like CUMYL-PEGACLONE. While a detailed, publicly available synthesis protocol for CUMYL-PEGACLONE from **cumylamine** is not readily found in standard chemical literature, the general synthetic strategy involves the coupling of the **cumylamine** moiety with the core structure of the target molecule.

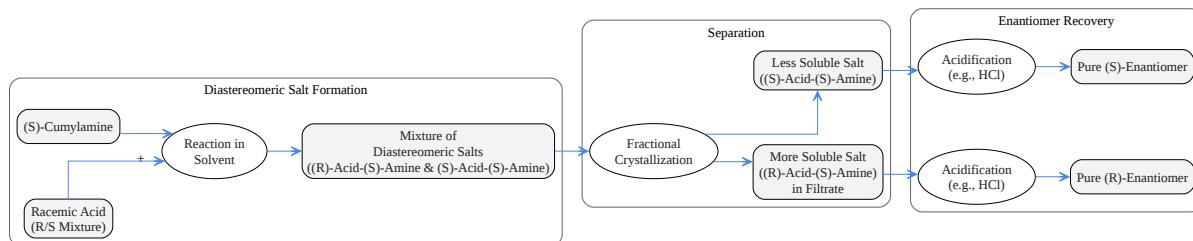
Alkylation and Acylation Reactions

As a primary amine, **cumylamine** readily undergoes alkylation and acylation reactions to form more complex derivatives.

General Protocol for N-Alkylation:

- In a round-bottom flask, dissolve **cumylamine** (1 equivalent) and an alkyl halide (1.1 equivalents) in a suitable solvent such as acetonitrile.
- Add a non-nucleophilic base, like diisopropylethylamine (DIPEA) (1.5 equivalents), to scavenge the acid produced during the reaction.

- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
- Purify the product by column chromatography.

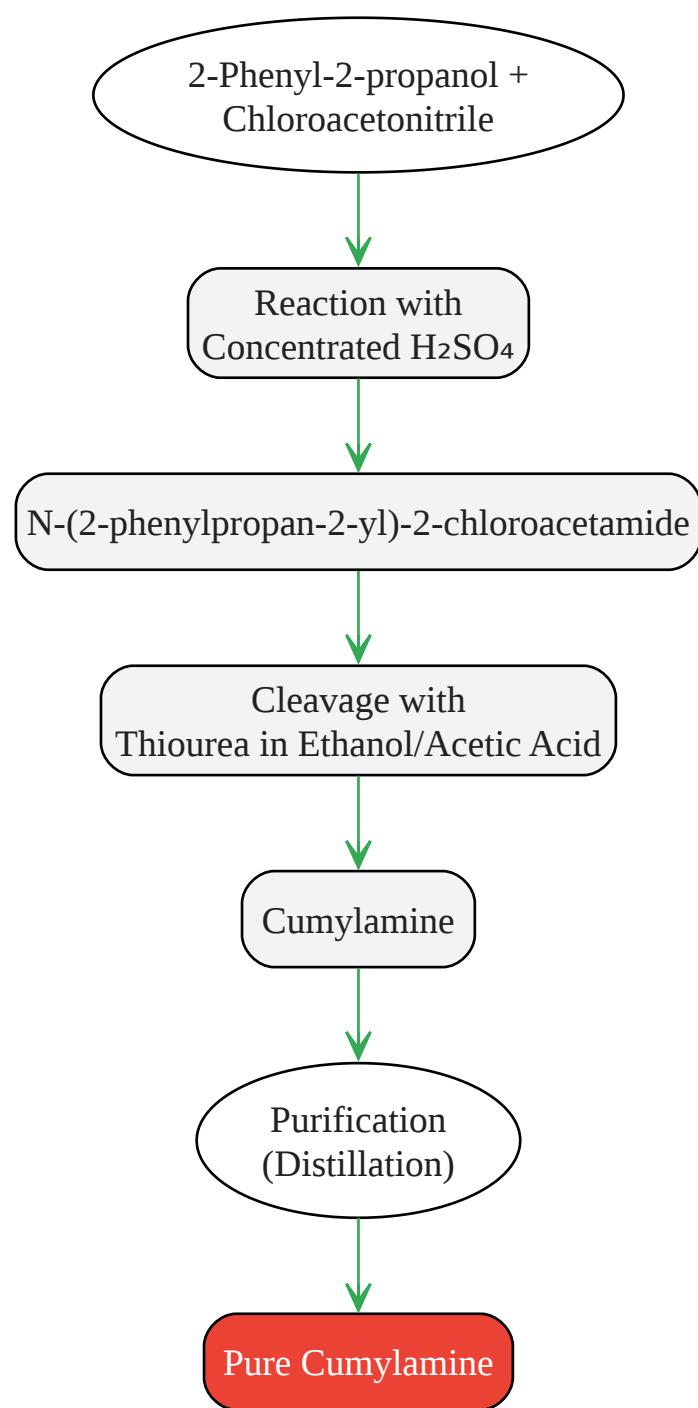

General Protocol for N-Acylation:

- Dissolve **cumylamine** (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) in a flask under an inert atmosphere.
- Add a base such as triethylamine (1.2 equivalents).
- Cool the solution to 0°C in an ice bath.
- Slowly add an acyl chloride or acid anhydride (1.1 equivalents) to the cooled solution.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide product, which can be further purified by recrystallization or chromatography.

Visualizing Workflows and Pathways

General Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using **cumylamine**.



[Click to download full resolution via product page](#)

*Chiral resolution of a racemic acid using **cumylamine**.*

Ritter Reaction Synthesis Workflow

The following diagram outlines the key steps in the synthesis of **cumylamine** via the Ritter reaction.

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **cumylamine** via the Ritter reaction.*

Safety and Handling

Cumylamine is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system. It should be handled in a well-ventilated area, and appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry place away from heat and incompatible materials.

Conclusion

Cumylamine is a versatile and valuable chemical compound with important applications in both academic research and industrial processes, particularly in the pharmaceutical sector. Its utility as a chiral resolving agent and a synthetic precursor underscores its significance in modern organic chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enantioselective Synthesis of β -Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. "Enantioselective synthesis of β -amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- To cite this document: BenchChem. [Cumylamine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032423#cumylamine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com